![molecular formula C10H6BrF2N B2525049 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile CAS No. 2413374-02-2](/img/structure/B2525049.png)
3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile
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Description
3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile, commonly known as BDF-525, is a chemical compound that has been extensively studied for its potential use in scientific research. BDF-525 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR dysfunction is associated with a number of diseases, including cystic fibrosis, and BDF-525 has shown promise as a potential therapeutic agent for these conditions.
Scientific Research Applications
- Precursor for TADF Dyes in OLEDs : 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile serves as a building block for the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) . These dyes enhance OLED efficiency and color purity.
- APIs in Antitumor and Anti-inflammatory Research : The compound’s unique structure allows it to be transformed into quinazolines, which find applications in antitumor and anti-inflammatory drug development . Its ortho positioning of bromide and nitrile groups facilitates these transformations.
- Radiotracer for Metabotropic Glutamate Subtype 5 Receptor (mGluR5) : 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile (FPEB) is a promising positron emission tomography (PET) imaging agent for mGluR5 receptors . It enables non-invasive visualization of these receptors in the brain, aiding in neurological research.
- Substrate for Cobalt Nitrile Hydratase : Researchers have explored the reactivity of benzonitriles, including 3-bromo-5-(2,2-difluorocyclopropyl)benzonitrile, in enzymatic reactions . Understanding its behavior as a substrate contributes to enzyme studies and catalysis research.
- Allosteric GABAA Receptor Modulators : The compound’s heterocyclic structure makes it relevant in the development of allosteric modulators for GABAA receptors . These modulators have therapeutic potential in neurological disorders.
- Fluorinated Benzonitrile Building Block : Researchers use this compound as a versatile building block in drug discovery and materials science . Its fluorine substitution pattern enhances its reactivity and compatibility with various synthetic routes.
Organic Synthesis and Medicinal Chemistry
PET Imaging Agent for mGluR5 Receptors
Catalysis and Substrate Profiling
Heterocyclic Chemotypes
Materials Science and Drug Discovery
properties
IUPAC Name |
3-bromo-5-(2,2-difluorocyclopropyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-8-2-6(5-14)1-7(3-8)9-4-10(9,12)13/h1-3,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRALSJPQBJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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